4-Chloro-3-ethyl-5-methylbenzaldehyde
Description
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
4-chloro-3-ethyl-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO/c1-3-9-5-8(6-12)4-7(2)10(9)11/h4-6H,3H2,1-2H3 |
InChI Key |
OCGIGKWVLNIVRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-ethyl-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene derivatives are acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-ethyl-5-methylbenzaldehyde often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethyl-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-Chloro-3-ethyl-5-methylbenzoic acid.
Reduction: 4-Chloro-3-ethyl-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-ethyl-5-methylbenzaldehyde is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethyl-5-methylbenzaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The presence of the chlorine atom and alkyl groups can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Chloro-5-methoxybenzaldehyde (CAS 164650-68-4)
- Structural Differences : Replaces the ethyl and methyl groups with a methoxy (-OCH₃) group at position 5, retaining chlorine at position 3.
- Its similarity score (0.89) to the target compound suggests overlapping reactivity in aldehyde-based reactions .
- Applications : Likely used in synthesizing methoxy-substituted aromatic intermediates.
4-Chloro-2-methoxybenzaldehyde (CAS 53581-86-5)
- Structural Differences : Chlorine at position 4 and methoxy at position 2, lacking ethyl/methyl groups.
- Key Properties : The ortho-methoxy group may sterically hinder reactions at the aldehyde group. Its lower similarity score (0.87) reflects reduced structural alignment with the target compound .
5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3)
- Structural Differences : Features a hydroxyl (-OH) group at position 2 and methyl at position 3, with chlorine at position 5.
- Key Properties: The hydroxyl group introduces acidity (pKa ~10–12), enabling deprotonation under basic conditions. This contrasts with the non-acidic aldehyde group in the target compound. Molecular formula: C₈H₇ClO₂ .
4-Benzyloxybenzaldehyde (CAS not provided)
- Structural Differences : Substitutes the ethyl and methyl groups with a benzyloxy (-OCH₂C₆H₅) group at position 4.
- Key Properties : The bulky benzyloxy group reduces solubility in aqueous media but enhances stability in organic solvents. Likely used in protective group strategies during synthesis .
4-Chloro-3-methoxybenzoic Acid (CAS 85740-98-3)
- Structural Differences : Replaces the aldehyde group with a carboxylic acid (-COOH) and adds methoxy at position 3.
- Key Properties: The carboxylic acid group enables salt formation, increasing water solubility.
Data Table: Structural and Functional Comparison
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